1-(4,5-Dihydrothiazol-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
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Overview
Description
1-(4,5-Dihydrothiazol-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a complex organic compound that features a thiazole ring, a phenyl group, and a boronate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,5-Dihydrothiazol-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.
Introduction of the Boronate Ester: The boronate ester is incorporated through a reaction with a boronic acid or boronate ester precursor, typically under mild conditions to avoid decomposition.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-(4,5-Dihydrothiazol-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting the urea moiety to an amine.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles like sodium azide or potassium cyanide.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Halogenated or nucleophile-substituted phenyl derivatives.
Scientific Research Applications
1-(4,5-Dihydrothiazol-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Material Science: Utilized in the development of advanced materials, such as organic semiconductors or polymers.
Biological Studies: Investigated for its interactions with biological macromolecules, which may lead to the discovery of new biochemical pathways or therapeutic targets.
Mechanism of Action
The mechanism of action of 1-(4,5-Dihydrothiazol-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea depends on its specific application:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The compound could influence various biochemical pathways, such as signal transduction or metabolic processes, depending on its binding affinity and specificity.
Comparison with Similar Compounds
1-(4,5-Dihydrothiazol-2-yl)-3-phenylurea: Lacks the boronate ester group, which may affect its reactivity and applications.
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea: Lacks the thiazole ring, which may influence its biological activity and material properties.
Uniqueness: 1-(4,5-Dihydrothiazol-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is unique due to the combination of the thiazole ring and boronate ester, which imparts distinct chemical and physical properties. This makes it a valuable compound for diverse scientific research applications.
Properties
Molecular Formula |
C16H22BN3O3S |
---|---|
Molecular Weight |
347.2 g/mol |
IUPAC Name |
1-(4,5-dihydro-1,3-thiazol-2-yl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |
InChI |
InChI=1S/C16H22BN3O3S/c1-15(2)16(3,4)23-17(22-15)11-5-7-12(8-6-11)19-13(21)20-14-18-9-10-24-14/h5-8H,9-10H2,1-4H3,(H2,18,19,20,21) |
InChI Key |
YVFIAUCKKLMAPN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC3=NCCS3 |
Origin of Product |
United States |
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